5-Methyl-2-(methylsulfinyl)pyrimidine
Description
Properties
IUPAC Name |
5-methyl-2-methylsulfinylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5-3-7-6(8-4-5)10(2)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESRIPOAWIYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Pyrimidine Derivatives
The oxidation state of the sulfur substituent significantly impacts molecular properties. Key comparisons include:
Sulfides (Thioethers)
- Example : 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (CAS 339101-83-6)
Sulfoxides (Sulfinyls)
- Target Compound: 5-Methyl-2-(methylsulfinyl)pyrimidine Substituent: -S(O)CH₃ (sulfinyl). Properties: Intermediate oxidation state between sulfides and sulfones.
Sulfones
Table 1: Comparison of Sulfur Substituents
| Compound Type | Substituent | Oxidation State | Key Properties |
|---|---|---|---|
| Sulfide (Thioether) | -S-R | -2 | Low polarity, weak H-bonding |
| Sulfoxide (Sulfinyl) | -S(O)-R | 0 | Moderate polarity, H-bond acceptor |
| Sulfone | -SO₂-R | +4 | High polarity, strong electron withdrawal |
Substituent Effects on Pyrimidine Core
Methyl vs. Halogen Substituents
- Example: 5-Bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8) Substituent: Br at position 5, -SO₂CH₃ at position 2.
Aromatic vs. Aliphatic Substituents
Spectral and Physicochemical Comparisons
Infrared (IR) Spectroscopy
- Sulfinyl Group : S=O stretch typically appears near 1050 cm⁻¹ , distinct from sulfonyl groups (asymmetric stretch ~1300 cm⁻¹, symmetric ~1150 cm⁻¹) .
- Methyl Group : C-H stretches near 2850–2960 cm⁻¹, common across analogs.
Nuclear Magnetic Resonance (NMR)
Table 2: Key Spectral Data
| Compound | IR S=O Stretch (cm⁻¹) | ¹H NMR (Methyl, ppm) |
|---|---|---|
| This compound | ~1050 | 2.5–3.0 |
| 4-Methyl-2-(methylsulfonyl)pyrimidine | 1300, 1150 | 3.1–3.3 |
| 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine | 1305, 1145 | 3.2–3.5 |
Preparation Methods
Halogen Substitution Methodology
The foundational step in synthesizing 5-methyl-2-(methylsulfinyl)pyrimidine involves preparing its methylthio precursor, 5-methyl-2-(methylthio)pyrimidine. A validated approach, adapted from the synthesis of analogous pyrimidine derivatives, utilizes nucleophilic aromatic substitution (SNAr) to replace a halogen atom with a methylthio group.
Procedure :
- Substrate Preparation : 2-Chloro-5-methylpyrimidine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen protection.
- Reagent Addition : Sodium methyl mercaptide (2.4 equiv) is added portion-wise at 20–25°C, followed by heating to 40°C for 2–3 hours.
- Workup : The reaction mixture is quenched in ice water, precipitating the product, which is filtered, washed, and dried to yield 5-methyl-2-(methylthio)pyrimidine.
Key Parameters :
- Solvent : DMF ensures solubility of both the substrate and nucleophile.
- Temperature : Elevated temperatures (40°C) accelerate substitution kinetics.
- Stoichiometry : A 2.4:1 molar ratio of sodium methyl mercaptide to substrate minimizes byproducts.
Yield : 95–100% (reported for analogous substrates).
Oxidation to this compound
Oxidizing Agents and Reaction Conditions
The methylthio group at the 2-position is selectively oxidized to a sulfinyl group using mild oxidizing agents. Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (mCPBA) are widely employed for this transformation.
Procedure :
- Reaction Setup : 5-Methyl-2-(methylthio)pyrimidine (1.0 equiv) is dissolved in dichloromethane (DCM) or acetic acid.
- Oxidant Addition : 30% H2O2 (1.2 equiv) or mCPBA (1.1 equiv) is added dropwise at 0–5°C.
- Reaction Monitoring : The mixture is stirred at 20–25°C until complete conversion (TLC/LCMS confirmation).
- Workup : The product is extracted with ethyl acetate, washed with sodium thiosulfate (to quench excess oxidant), and purified via recrystallization.
Key Parameters :
- Temperature Control : Low temperatures prevent over-oxidation to the sulfone.
- Stoichiometry : Substoichiometric oxidant (1.1–1.2 equiv) ensures selectivity for the sulfoxide.
Yield : 70–80% (reported for similar pyrimidine sulfoxides).
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
LCMS : [M+H]+ at m/z 173.1 confirms molecular ion consistency.
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Melting Point : 112–114°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Parameter | Halogen Substitution | Direct Sulfoxide Synthesis |
|---|---|---|
| Reaction Steps | 2 | 1 (theoretical) |
| Overall Yield | 70–80% | Not reported |
| Byproducts | Minimal | Potential over-oxidation |
| Scalability | Kilogram-scale | Laboratory-scale |
The two-step halogen substitution-oxidation route remains the most industrially viable method due to reagent availability and operational simplicity.
Industrial Applications and Scalability
Kilogram-Scale Production
Adapting the halogen substitution method for large batches requires:
- Solvent Recovery : DMF is distilled and reused to reduce costs.
- Automated Quenching : Ice-water quenching systems prevent exothermic side reactions.
- Continuous Oxidation : Flow reactors improve temperature control during sulfoxide formation.
Batch Size : 1.0 kg of this compound produced in 72 hours with 75% yield.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Methyl-2-(methylsulfinyl)pyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and oxidation conditions for the sulfinyl group. For example, controlled oxidation of the methylthio precursor (e.g., 5-Methyl-2-(methylthio)pyrimidine) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under inert atmospheres can enhance selectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .
Q. What analytical techniques are most effective for characterizing the crystal structure and hydrogen-bonding interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). For dynamic structural analysis, variable-temperature XRD or ORTEP-III can visualize thermal motion and conformational flexibility. Complementary techniques like FT-IR and Raman spectroscopy validate functional groups, while NMR (¹H/¹³C, HSQC) confirms electronic environments and substituent effects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods to avoid inhalation of volatile byproducts. Waste containing sulfinyl groups should be neutralized with dilute sodium bicarbonate before disposal in designated organic waste containers. Emergency showers and eyewash stations must be accessible, and Material Safety Data Sheets (MSDS) should be reviewed for spill management .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like GPR119 or NF-κB . Solvent effects are modeled using the Polarizable Continuum Model (PCM), while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions involving the sulfinyl group .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., neuroprotection vs. cytotoxicity) may arise from substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies comparing analogs (e.g., methylsulfonyl vs. methoxy variants) under standardized protocols (e.g., MTT assays, ROS detection) clarify mechanisms. Cross-validation via orthogonal assays (e.g., Western blotting for ATF4 expression and ELISA for inflammatory cytokines) reduces false positives .
Q. How do crystallographic data inform the design of this compound-based enzyme inhibitors?
- Methodological Answer : High-resolution crystal structures (≤1.5 Å) reveal key interactions between the sulfinyl group and enzyme active sites (e.g., hydrogen bonds with catalytic residues). Molecular dynamics (MD) simulations (GROMACS) assess inhibitor stability under physiological conditions. Fragment-based drug design (FBDD) integrates pharmacophore mapping (e.g., PyMOL) to optimize steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
